1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(2-methoxyphenoxy)ethanone
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Description
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(2-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antifungal Applications : Research has shown that derivatives of dihydropyrimidinones exhibit significant antibacterial and antifungal activities. For instance, specific compounds have demonstrated potent activity against gram-positive and gram-negative bacteria as well as fungi species like Aspergillus and Rhizopus (Al-Juboori, 2020). Another study highlighted the synthesis and characterization of heterocyclic tetrahydropyrido derivatives, emphasizing their molecular geometry and potential biological relevance (Chen & Liu, 2019).
Antitubercular Agents : Compounds synthesized from derivatives similar in structure to 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(2-methoxyphenoxy)ethanone have shown significant in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, highlighting their potential as therapeutic agents in treating tuberculosis (Pathak et al., 2014).
Anticancer Activity : The synthesis of novel oxo pyrimido pyrimidine derivatives has been explored, with some compounds showing promise in anticancer applications due to their ability to interact with various cancer cell lines, showcasing the potential of these compounds in oncological research (Jadhav et al., 2022).
Chemical Synthesis and Characterization
Heterocyclic Synthesis : Studies have demonstrated efficient methods for synthesizing dihydropyrimidinone derivatives, highlighting their chemical properties and potential applications in creating new materials with biological relevance. For example, the synthesis of pyrrolidines with varied configurations through 1,3-dipolar cycloadditions has been reported, illustrating the versatility of these compounds in organic synthesis (Oliveira Udry et al., 2014).
Molecular Docking and Density Functional Theory (DFT) Calculations : Some studies have focused on the molecular docking and DFT calculations of synthesized compounds, providing insights into their molecular structures and interactions at the atomic level. This information is crucial for understanding the mechanisms of action of these compounds and optimizing their biological activities (Al-Juboori, 2020).
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(2-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-4-2-3-5-15(14)22-10-16(20)19-7-6-13-12(9-19)8-17-11-18-13/h2-5,8,11H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHMWYKNVJBZES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC3=NC=NC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.